molecular formula C34H28Cl2FeP2Pd B12806460 Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)

Cat. No.: B12806460
M. Wt: 731.7 g/mol
InChI Key: LUZGLBQQBMYWJR-UHFFFAOYSA-L
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Description

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) is a complex organometallic compound This compound features a unique combination of cyclopentadienyl, diphenylphosphane, palladium, and iron components, making it a subject of interest in various fields of chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of cyclopentadienyl ligands to iron and palladium centers. One common method includes the reaction of cyclopenta-1,4-dien-1-yl(diphenyl)phosphane with a palladium(II) chloride precursor in the presence of an iron(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions under stringent conditions to maintain purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, is essential to obtain the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(III) species.

    Reduction: Reduction reactions can occur at the palladium center, converting palladium(II) to palladium(0).

    Substitution: Ligand substitution reactions are common, where the diphenylphosphane ligands can be replaced by other phosphane ligands or donor molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, hydrazine, or other hydride donors.

    Substitution Reagents: Various phosphane ligands, amines, or other donor molecules.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce palladium(0) species. Substitution reactions typically result in new organometallic complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions. Its unique structure allows for efficient electron transfer and stabilization of reactive intermediates.

Biology

While direct biological applications are less common, derivatives of this compound may be explored for their potential in bioinorganic chemistry, particularly in the study of metalloenzymes and their synthetic analogs.

Medicine

Research into the medicinal applications of this compound is ongoing, with potential uses in drug delivery systems and as a component of metal-based drugs. Its ability to coordinate with various ligands makes it a candidate for targeted therapy.

Industry

In industry, this compound is valuable in the production of electronic materials and as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves coordination chemistry principles. The cyclopentadienyl and diphenylphosphane ligands create a stable environment for the metal centers, facilitating various catalytic processes. The palladium center is particularly active in cross-coupling reactions, while the iron center can participate in redox reactions.

Molecular Targets and Pathways

The primary molecular targets are the substrates involved in the catalytic reactions. The pathways include electron transfer processes and the formation of reactive intermediates that lead to the desired products.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ferrocene: A similar compound with two diphenylphosphane ligands coordinated to an iron center.

    Palladium(II) chloride complexes: Various palladium(II) chloride complexes with different ligands.

    Cyclopentadienyl iron complexes: Compounds with cyclopentadienyl ligands coordinated to iron.

Uniqueness

The uniqueness of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) lies in its combination of palladium and iron centers with cyclopentadienyl and diphenylphosphane ligands. This combination provides a versatile platform for various catalytic and electronic applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features

Properties

Molecular Formula

C34H28Cl2FeP2Pd

Molecular Weight

731.7 g/mol

IUPAC Name

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1-7,9-13H,8H2;1-13,17H;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

LUZGLBQQBMYWJR-UHFFFAOYSA-L

Canonical SMILES

C1C=CC(=[C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2C=CC=[C-]2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Origin of Product

United States

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